molecular formula C18H24N4O2S B5493773 2-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}pyrimidine

2-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}pyrimidine

Cat. No. B5493773
M. Wt: 360.5 g/mol
InChI Key: RLKILPLJEPYWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}pyrimidine, commonly known as BPIP, is a pyrimidine derivative that has gained attention in recent years due to its potential applications in scientific research. BPIP is a small molecule that can easily penetrate cell membranes, making it an attractive candidate for use in biochemical and physiological studies. In

Mechanism of Action

BPIP works by binding to specific sites on ion channels and GPCRs, altering their function. The exact mechanism of action is not yet fully understood, but it is believed to involve the stabilization of certain protein conformations or the disruption of protein-protein interactions.
Biochemical and Physiological Effects
BPIP has been shown to have a variety of biochemical and physiological effects, depending on the specific ion channels or GPCRs being targeted. For example, BPIP has been shown to inhibit the activity of certain potassium channels, leading to changes in the electrical properties of cells. It has also been shown to modulate the activity of certain GPCRs involved in pain perception, making it a potential target for the development of analgesic drugs.

Advantages and Limitations for Lab Experiments

One advantage of using BPIP in lab experiments is its small size and ability to easily penetrate cell membranes. This makes it a useful tool for studying the function of membrane proteins such as ion channels and GPCRs. However, one limitation is that BPIP may not be specific to a single target, and may also affect other proteins in the cell.

Future Directions

There are many potential future directions for research involving BPIP. One area of interest is in the development of more specific and potent BPIP analogs that can target specific ion channels or GPCRs with greater precision. Another area of interest is in using BPIP as a tool for studying the function of ion channels and GPCRs in disease states, such as cancer or neurological disorders. Additionally, BPIP may have potential applications in drug development, as a modulator of ion channels or GPCRs involved in disease processes.

Synthesis Methods

BPIP can be synthesized using a variety of methods, including the reaction of 4-butylphenylsulfonyl chloride with piperazine followed by reaction with 2-chloropyrimidine. Another method involves the reaction of 2-chloro-4-(4-butylphenylsulfonyl)piperazine with 2-aminopyrimidine. Both methods result in the formation of BPIP with high yields and purity.

Scientific Research Applications

BPIP has been found to have a variety of potential applications in scientific research. One area of interest is in the study of ion channels, which are proteins that allow ions to pass through cell membranes. BPIP has been shown to inhibit the activity of certain ion channels, making it a useful tool for studying their function.
Another area of interest is in the study of G protein-coupled receptors (GPCRs), which are a class of membrane proteins that play a key role in cell signaling. BPIP has been shown to modulate the activity of certain GPCRs, making it a valuable tool for studying their function and potential therapeutic applications.

properties

IUPAC Name

2-[4-(4-butylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-2-3-5-16-6-8-17(9-7-16)25(23,24)22-14-12-21(13-15-22)18-19-10-4-11-20-18/h4,6-11H,2-3,5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKILPLJEPYWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(4-Butylphenyl)sulfonyl]piperazin-1-yl}pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.